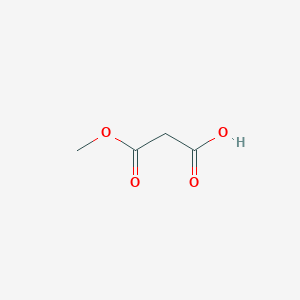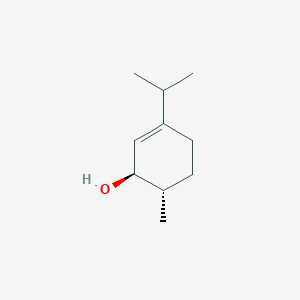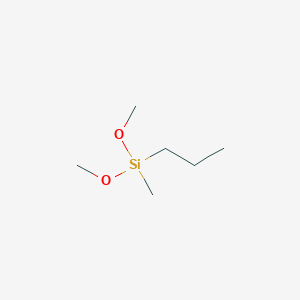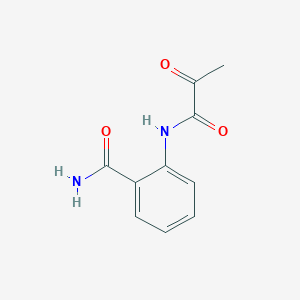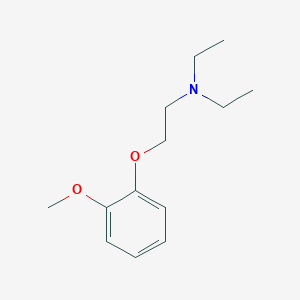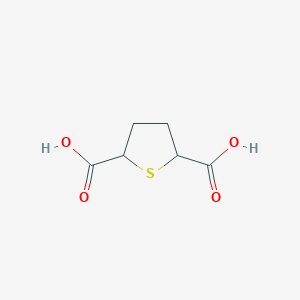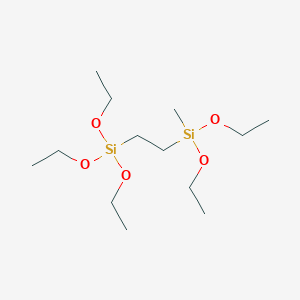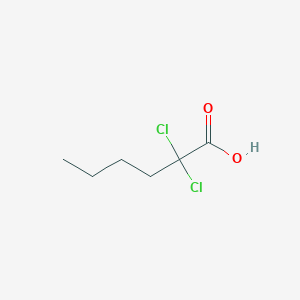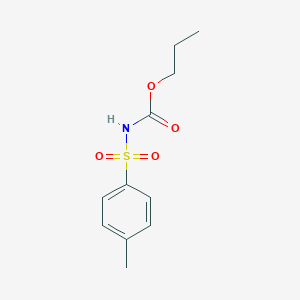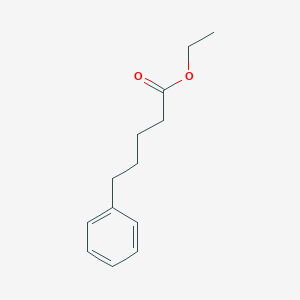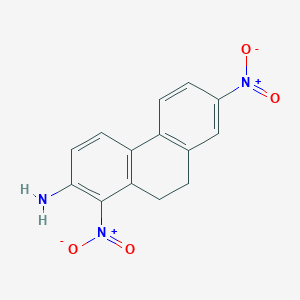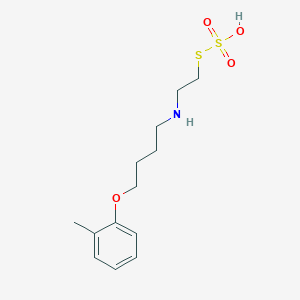
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies. This compound is a sulfur-containing organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various applications in scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is used in biological studies to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in various biological processes, including DNA synthesis and cell proliferation. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may interact with cell membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various biochemical and physiological effects. Studies have shown that this compound may inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may have anti-viral properties and may be effective against various viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and has high purity and yield. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be used in a wide range of biological studies, including drug development and biochemical assays. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)). One direction is to further investigate the mechanism of action of this compound and its potential applications in drug development. Additionally, future studies may investigate the biochemical and physiological effects of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) in various animal models and human clinical trials. Furthermore, research may explore the potential use of this compound in the treatment of viral infections and other diseases.
Synthesemethoden
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be synthesized using various methods, including the reaction of 2-(4-(o-tolyloxy)butyl)amine with ethanethiol in the presence of hydrogen sulfate. This reaction leads to the formation of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) with high yield and purity.
Eigenschaften
CAS-Nummer |
19143-01-2 |
|---|---|
Produktname |
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) |
Molekularformel |
C13H21NO4S2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-methyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-12-6-2-3-7-13(12)18-10-5-4-8-14-9-11-19-20(15,16)17/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
VPSIMYIIZAETSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Andere CAS-Nummern |
19143-01-2 |
Synonyme |
2-[4-(o-Tolyloxy)butyl]aminoethanethiol sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



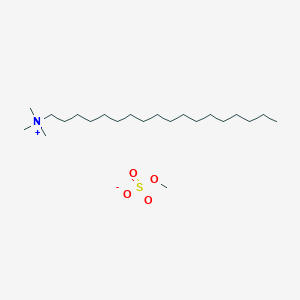
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)

